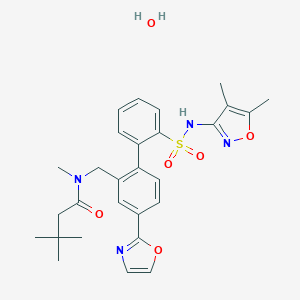![molecular formula C17H17N3O5S B144270 [(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate CAS No. 131086-33-4](/img/structure/B144270.png)
[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate” is a chemical compound with a complex structure1. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to other compounds with similar structures23.
Synthesis Analysis
The synthesis of this compound is not readily available in the literature. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions4.Molecular Structure Analysis
The molecular structure of this compound is not readily available in the literature. However, based on its name, it likely contains a pyrimidine ring (from the “4-acetamido-2-oxopyrimidin-1-yl” part of the name), an oxathiolane ring (from the “1,3-oxathiolan-2-yl” part), and a benzoate group (from the “methyl benzoate” part)2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds are often involved in complex organic chemistry reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the literature. However, similar compounds often have properties typical of organic compounds5.Safety And Hazards
The safety and hazards associated with this compound are not readily available in the literature. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound6.
Future Directions
The future directions for research involving this compound are not readily available in the literature. However, given the complexity of its structure, it could potentially be of interest in various areas of organic chemistry7.
Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. Further research is needed to fully understand this compound.
properties
IUPAC Name |
[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGJSLVQHXINJ-HUUCEWRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11132532 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)
